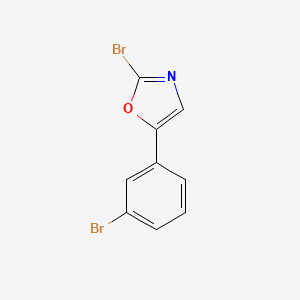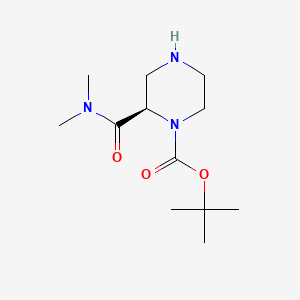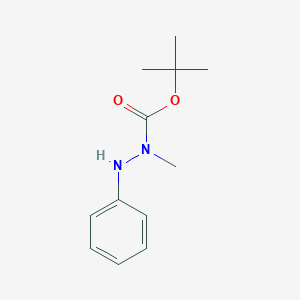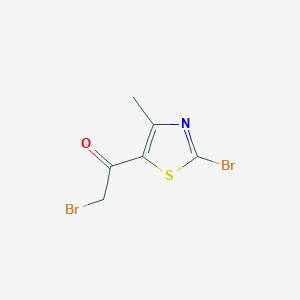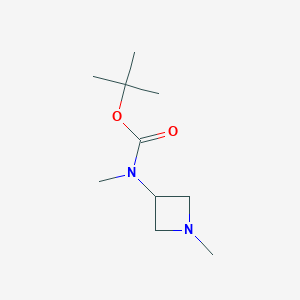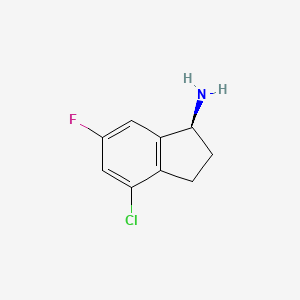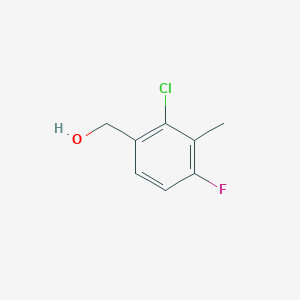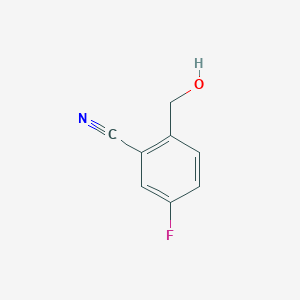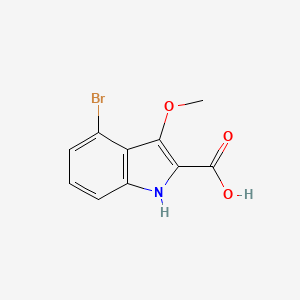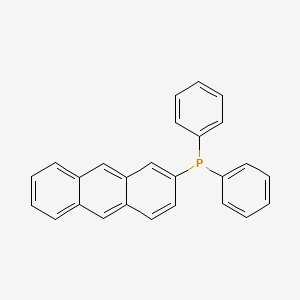
Anthracen-2-yldiphenylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthracen-2-yldiphenylphosphane is an organophosphorus compound that features an anthracene moiety bonded to a diphenylphosphane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of anthracen-2-yldiphenylphosphane typically involves the reaction of anthracene with diphenylphosphane under specific conditions. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Sonogashira coupling, which allows for the formation of the desired product with high efficiency .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions: Anthracen-2-yldiphenylphosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane group to a phosphine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can introduce various functional groups onto the anthracene moiety .
Applications De Recherche Scientifique
Anthracen-2-yldiphenylphosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s photophysical properties make it useful in fluorescence-based assays and imaging.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism by which anthracen-2-yldiphenylphosphane exerts its effects is primarily through its interaction with molecular targets via its phosphane and anthracene groups. The phosphane group can coordinate with metal centers, facilitating catalytic reactions, while the anthracene moiety can participate in photophysical processes, such as fluorescence and energy transfer .
Comparaison Avec Des Composés Similaires
- 9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene
- 4-(10-Phenylanthracene-9-yl)pyridine
- 9,10-Bis(phenylethynyl)anthracene
Comparison: Anthracen-2-yldiphenylphosphane is unique due to the presence of both the anthracene and diphenylphosphane groups, which confer distinct photophysical and chemical properties. Compared to similar compounds, it offers a combination of fluorescence and coordination capabilities, making it versatile for various applications .
Propriétés
Formule moléculaire |
C26H19P |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
anthracen-2-yl(diphenyl)phosphane |
InChI |
InChI=1S/C26H19P/c1-3-11-24(12-4-1)27(25-13-5-2-6-14-25)26-16-15-22-17-20-9-7-8-10-21(20)18-23(22)19-26/h1-19H |
Clé InChI |
XYNLBOCAVWZWRP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC4=CC5=CC=CC=C5C=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


